Cas no 2568-33-4 (2,4-dihydroxy-2-methylbutane)

2,4-dihydroxy-2-methylbutane 化学的及び物理的性質
名前と識別子
-
- 1,3-Butanediol,3-methyl-
- 3-hydroxy-3-methylbutanol
- 3-METHYL-1,3-BUTANEDIOL
- 3-methylbutane-1,3-diol
- (±)-2-Methyl-1-butanol
- (S)-2-isobutyl-4,4-dimethyl-1,3-dioxane
- 1,3-Butanediol,3-methyl
- 2-Methyl-2,4-butanediol
- 3-methyl-butane-1,3-diol
- UNII-19NOL5474Q
- 1,1-Dimethyl-1,3-propanediol
- Isopentyl diol
- Isoprene glycol
- NSC 62084
- 2,4-dihydroxy-2-methylbutane
- NSC-62084
- InChI=1/C5H12O2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3
- 2-methyl-butane-2,4-diol
- 3-methyl-1,3-butandiol
- NS00002870
- SCHEMBL45262
- EN300-94631
- 3-Methyl-1,3-butantediol
- 2568-33-4
- E78167
- Isopentyldiol
- NSC62084
- MFCD00059655
- SY052398
- J-016104
- XPFCZYUVICHKDS-UHFFFAOYSA-
- AKOS015841433
- 3-methylbutan-1,3-diol
- 1,3-Butanediol, 3-methyl-
- M0818
- 3-Methyl-1,3-butanediol, >=97.0% (GC)
- DS-11323
- F0001-2530
- 3-methyl-1,3-butane diol
- CS-W016637
- Q27252123
- 19NOL5474Q
- DTXSID7075395
-
- MDL: MFCD00059655
- インチ: InChI=1S/C5H12O2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3
- InChIKey: XPFCZYUVICHKDS-UHFFFAOYSA-N
- ほほえんだ: CC(O)(C)CCO
計算された属性
- せいみつぶんしりょう: 104.08400
- どういたいしつりょう: 104.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 50
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.976 g/mL at 20 °C(lit.)
- ゆうかいてん: 50.86°C (estimate)
- ふってん: 203°C
- フラッシュポイント: 華氏温度:221°f
摂氏度:105°c - 屈折率: n20/D 1.442
- ようかいど: 可溶性(122 g/l)(25ºC)、
- PSA: 40.46000
- LogP: 0.13970
- ようかいせい: 使用できません
2,4-dihydroxy-2-methylbutane セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303
- 警告文: P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2,4-dihydroxy-2-methylbutane 税関データ
- 税関コード:29053995
2,4-dihydroxy-2-methylbutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM251751-1000g |
3-Methylbutane-1,3-diol |
2568-33-4 | 95% | 1000g |
$223 | 2022-09-29 | |
Enamine | EN300-94631-2.5g |
3-methylbutane-1,3-diol |
2568-33-4 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
TRC | M233491-1g |
3-Methyl-1,3-butanediol |
2568-33-4 | 1g |
$ 92.00 | 2023-09-07 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013306-5ml |
2,4-dihydroxy-2-methylbutane |
2568-33-4 | 98% | 5ml |
¥37 | 2024-05-24 | |
Enamine | EN300-94631-0.1g |
3-methylbutane-1,3-diol |
2568-33-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-94631-10.0g |
3-methylbutane-1,3-diol |
2568-33-4 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
Life Chemicals | F0001-2530-0.5g |
2,4-dihydroxy-2-methylbutane |
2568-33-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Life Chemicals | F0001-2530-2.5g |
2,4-dihydroxy-2-methylbutane |
2568-33-4 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
Life Chemicals | F0001-2530-10g |
2,4-dihydroxy-2-methylbutane |
2568-33-4 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0818-25ml |
2,4-dihydroxy-2-methylbutane |
2568-33-4 | 98.0%(GC) | 25ml |
¥255.0 | 2022-06-10 |
2,4-dihydroxy-2-methylbutane 関連文献
-
Efterpi S. Vasiliadou,Sha Li,Stavros Caratzoulas,Raul F. Lobo Catal. Sci. Technol. 2018 8 5794
-
2. Discrete and encapsulated molecular grids: homometallic Mn15 and heterometallic Mn24Ni2 aggregatesMaria Charalambous,Sotiris M. Zartilas,Eleni E. Moushi,Constantina Papatriantafyllopoulou,Manolis J. Manos,Theocharis C. Stamatatos,Shreya Mukherjee,Vassilios Nastopoulos,George Christou,Anastasios J. Tasiopoulos Chem. Commun. 2014 50 9090
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3. Dynamic studies of the interaction between diols and water by ultrasonic methods. Part 4.—3-methylbutane-1,3-diol and 2,2-dimethylpropane-1,3-diol solutionsSadakatsu Nishikawa,Naohiko Nakayama,Nobuyoshi Nakao J. Chem. Soc. Faraday Trans. 1 1988 84 665
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Haruki Nagae,Takahiro Hirai,Daiki Kato,Shusei Soma,Shin-ya Akebi,Kazushi Mashima Chem. Sci. 2019 10 2860
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5. 638. Studies in the synthesis of terpenes. Part VI. Some reactions of 3-methylbutane-1,3-diolT. G. Halsall,A. R. Hands J. Chem. Soc. 1961 3251
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Xiao-Yu Lu,Meng-Ting Gao,Li-Juan Yu,Hong-Ye Pan,Xiang Zhang,Rui Huang,Kang Yang,Fu-Yi Shui,Yi-Wei Song,Gui-Xian Yang Org. Chem. Front. 2023 10 1788
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Lucas J. Karas,Patrick R. Batista,Renan V. Viesser,Cláudio F. Tormena,Roberto Rittner,Paulo R. de Oliveira Phys. Chem. Chem. Phys. 2017 19 16904
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Yiwen Wang,Ya-Nan Tian,Shiyan Ren,Ruijie Zhu,Bin Huang,Yanqiong Wen,Shiqing Li Org. Chem. Front. 2023 10 793
-
Wengang Xu,Qi Shao,Congjian Xia,Qiao Zhang,Yadi Xu,Yingguo Liu,Mingbo Wu Chem. Sci. 2023 14 916
-
10. Some phosphate esters of biological importanceB. K. Tidd J. Chem. Soc. B 1971 1168
関連分類
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Tertiary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Tertiary alcohols
2,4-dihydroxy-2-methylbutaneに関する追加情報
Research Brief on 2,4-Dihydroxy-2-methylbutane (CAS: 2568-33-4) in Chemical Biology and Pharmaceutical Applications
2,4-Dihydroxy-2-methylbutane (CAS: 2568-33-4) is a branched-chain diol that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug synthesis and biomolecular interactions. This compound, characterized by its two hydroxyl groups and a methyl branch, serves as a versatile intermediate in organic synthesis and has been explored for its role in modulating biological pathways. Recent studies have highlighted its significance in the development of novel therapeutic agents and as a scaffold for bioactive molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2,4-dihydroxy-2-methylbutane as a precursor for synthesizing inhibitors targeting enzymes involved in inflammatory pathways. The study demonstrated that derivatives of this compound exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range. The researchers employed molecular docking and kinetic assays to elucidate the binding mechanisms, revealing that the hydroxyl groups of 2,4-dihydroxy-2-methylbutane play a critical role in hydrogen bonding with key residues in the enzyme's active site.
Another notable application of 2,4-dihydroxy-2-methylbutane was reported in a 2024 ACS Chemical Biology article, where it was utilized as a chiral building block for the asymmetric synthesis of antiviral nucleoside analogs. The study emphasized the compound's ability to impart stereochemical control during synthesis, leading to higher yields and enantiomeric purity of the target molecules. This advancement is particularly relevant for the development of next-generation antiviral drugs, where chirality often dictates pharmacological activity.
Beyond its role in drug synthesis, 2,4-dihydroxy-2-methylbutane has also been explored in bioconjugation strategies. A recent Bioconjugate Chemistry publication (2024) detailed its use as a linker for attaching fluorescent probes to monoclonal antibodies. The diol's stability under physiological conditions and its compatibility with click chemistry reactions make it an attractive candidate for designing diagnostic tools and targeted therapies. The study reported a 30% increase in labeling efficiency compared to traditional linkers, underscoring its potential in precision medicine.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2,4-dihydroxy-2-methylbutane-derived compounds. A 2023 review in Drug Discovery Today highlighted the need for further structural modifications to improve metabolic stability and bioavailability. Computational modeling and high-throughput screening are currently being employed to address these limitations, with several candidates already entering preclinical evaluation.
In conclusion, 2,4-dihydroxy-2-methylbutane (CAS: 2568-33-4) represents a multifaceted tool in chemical biology and pharmaceutical research. Its applications span from enzyme inhibition to bioconjugation, with ongoing studies continually expanding its utility. As synthetic methodologies advance and mechanistic insights deepen, this compound is poised to play an increasingly prominent role in the development of innovative therapeutics and diagnostic agents.
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